molecular formula C12H3Br2Cl3O B011945 4,6-Dibromo-1,2,3-trichlorodibenzofuran CAS No. 107227-53-2

4,6-Dibromo-1,2,3-trichlorodibenzofuran

Cat. No. B011945
M. Wt: 429.3 g/mol
InChI Key: XFMGORLTEPFRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dibromo-1,2,3-trichlorodibenzofuran (DB-67) is a synthetic chemical compound that has been widely studied for its potential applications in scientific research. DB-67 is a halogenated dibenzofuran compound that has been found to exhibit a range of biochemical and physiological effects in laboratory experiments.

Mechanism Of Action

The mechanism of action of 4,6-Dibromo-1,2,3-trichlorodibenzofuran is not fully understood, but it is believed to involve the disruption of cellular processes through the inhibition of protein synthesis. 4,6-Dibromo-1,2,3-trichlorodibenzofuran has been found to bind to ribosomes, which are responsible for the synthesis of proteins in cells. This binding prevents the ribosomes from functioning properly, leading to the inhibition of protein synthesis and ultimately cell death.

Biochemical And Physiological Effects

4,6-Dibromo-1,2,3-trichlorodibenzofuran has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. In vitro studies have shown that 4,6-Dibromo-1,2,3-trichlorodibenzofuran is toxic to a variety of cell types, including cancer cells and normal cells. 4,6-Dibromo-1,2,3-trichlorodibenzofuran has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4,6-Dibromo-1,2,3-trichlorodibenzofuran has been found to inhibit the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 4,6-Dibromo-1,2,3-trichlorodibenzofuran in laboratory experiments is its high potency and selectivity for cancer cells. However, 4,6-Dibromo-1,2,3-trichlorodibenzofuran can also be toxic to normal cells, which can limit its potential as a therapeutic agent. In addition, the synthesis of 4,6-Dibromo-1,2,3-trichlorodibenzofuran can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 4,6-Dibromo-1,2,3-trichlorodibenzofuran. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new therapeutic targets for 4,6-Dibromo-1,2,3-trichlorodibenzofuran, which could lead to the development of more effective treatments for cancer and other diseases. Finally, further studies are needed to better understand the mechanism of action of 4,6-Dibromo-1,2,3-trichlorodibenzofuran and its potential effects on human health and the environment.

Synthesis Methods

The synthesis of 4,6-Dibromo-1,2,3-trichlorodibenzofuran involves the reaction of 4,6-dibromo-1,2,3-trichlorobenzene with sodium hydroxide and copper powder. The reaction proceeds through a series of intermediate steps, resulting in the formation of 4,6-Dibromo-1,2,3-trichlorodibenzofuran as the final product. The purity of the synthesized compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4,6-Dibromo-1,2,3-trichlorodibenzofuran has been used in a variety of scientific research applications, including studies of its potential as an environmental pollutant, its toxicity to aquatic organisms, and its effects on human health. 4,6-Dibromo-1,2,3-trichlorodibenzofuran has also been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.

properties

CAS RN

107227-53-2

Product Name

4,6-Dibromo-1,2,3-trichlorodibenzofuran

Molecular Formula

C12H3Br2Cl3O

Molecular Weight

429.3 g/mol

IUPAC Name

4,6-dibromo-1,2,3-trichlorodibenzofuran

InChI

InChI=1S/C12H3Br2Cl3O/c13-5-3-1-2-4-6-8(15)10(17)9(16)7(14)12(6)18-11(4)5/h1-3H

InChI Key

XFMGORLTEPFRGL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl

synonyms

DIBROMO-TRICHLORODIBENZOFURAN

Origin of Product

United States

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